Cas no 34069-57-3 (DL-4-AMINO-2-FLUOROBUTYRIC ACID)

DL-4-AMINO-2-FLUOROBUTYRIC ACID Chemical and Physical Properties
Names and Identifiers
-
- DL-4-AMINO-2-FLUOROBUTYRIC ACID
- 4-Amino-2-fluoro-butyric acid
- AS-48201
- Butanoic acid, 4-amino-2-fluoro-
- MFCD00153063
- 5130-17-6
- 4-amino-2-fluoro-butanoic Acid
- 4-amino-2-fluorobutanoicacid
- A822061
- BB 0260936
- 4-amino-2-fluorobutanoic acid
- (+)-4-Amino-2-fluorobutyric acid
- CS-0095010
- SCHEMBL1234620
- 34069-57-3
- AKOS016016017
- F19724
- AKOS032963166
- 4-Amino-2-fluorobutyric acid
- EN300-4290265
- FT-0604464
- STL555831
- BBL102032
-
- Inchi: InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)
- InChI Key: ASXBTBJGHQPOPY-UHFFFAOYSA-N
- SMILES: NCCC(C(=O)O)F
Computed Properties
- Exact Mass: 121.05400
- Monoisotopic Mass: 121.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: -2.7
Experimental Properties
- Density: 1.227
- Melting Point: 197-198°C
- Boiling Point: 253.7°Cat760mmHg
- Flash Point: 107.2°C
- PSA: 63.32000
- LogP: 0.45820
DL-4-AMINO-2-FLUOROBUTYRIC ACID Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
DL-4-AMINO-2-FLUOROBUTYRIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-300493-5 mg |
DL-4-Amino-2-fluorobutyric acid, |
34069-57-3 | 5mg |
¥963.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300493A-25 mg |
DL-4-Amino-2-fluorobutyric acid, |
34069-57-3 | 25mg |
¥3,610.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300493-5mg |
DL-4-Amino-2-fluorobutyric acid, |
34069-57-3 | 5mg |
¥963.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300493A-25mg |
DL-4-Amino-2-fluorobutyric acid, |
34069-57-3 | 25mg |
¥3610.00 | 2023-09-05 |
DL-4-AMINO-2-FLUOROBUTYRIC ACID Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on DL-4-AMINO-2-FLUOROBUTYRIC ACID
DL-4-AMINO-2-FLUOROBUTYRIC ACID (CAS No. 34069-57-3): A Comprehensive Overview
DL-4-Amino-2-fluorobutyric acid (CAS No. 34069-57-3) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a fluorinated derivative of butyric acid, characterized by the presence of an amino group and a fluorine atom at specific positions. Its unique chemical structure endows it with a range of properties that make it a valuable reagent in various scientific applications.
The chemical formula of DL-4-amino-2-fluorobutyric acid is C4H8FO2N, and its molecular weight is approximately 115.11 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in water and many organic solvents. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
In recent years, DL-4-amino-2-fluorobutyric acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel pharmaceuticals. The fluorine atom can significantly alter the pharmacokinetic properties of a drug, such as its metabolic stability, bioavailability, and binding affinity to target proteins. This makes DL-4-amino-2-fluorobutyric acid an attractive starting material for the design of drugs with improved therapeutic profiles.
A notable example of its application in drug development is its use in the synthesis of fluorinated amino acids. These compounds have shown promise in various therapeutic areas, including cancer treatment, neurodegenerative diseases, and metabolic disorders. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that a fluorinated derivative of butyric acid exhibited enhanced anti-tumor activity compared to its non-fluorinated counterpart. This finding highlights the potential of DL-4-amino-2-fluorobutyric acid as a key intermediate in the development of novel anticancer agents.
Beyond its role in drug discovery, DL-4-amino-2-fluorobutyric acid has also found applications in biochemical research. Its unique structure makes it a useful tool for probing protein-protein interactions and studying enzyme mechanisms. For example, researchers have used this compound to investigate the binding sites and catalytic mechanisms of specific enzymes involved in metabolic pathways. The ability to introduce fluorine atoms into amino acids can provide valuable insights into the structural and functional aspects of proteins.
In addition to its scientific applications, DL-4-amino-2-fluorobutyric acid has been explored for its potential industrial uses. Its solubility properties and chemical stability make it suitable for use in various chemical processes, such as polymer synthesis and material science applications. For instance, it has been used as a monomer in the production of functional polymers with enhanced thermal stability and mechanical strength.
The synthesis of DL-4-amino-2-fluorobutyric acid can be achieved through several routes, including nucleophilic substitution reactions and fluorination methods. One common approach involves the reaction of 4-amino-butyryl chloride with potassium fluoride or other fluoride sources. Another method involves the direct fluorination of 4-amino-butyric acid using selective fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). These synthetic strategies provide researchers with flexible options for producing high-purity DL-4-amino-2-fluorobutyric acid.
The safety profile of DL-4-amino-2-fluorobutyric acid is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to store the compound in a cool, dry place away from incompatible materials.
In conclusion, DL-4-amino-2-fluorobutyric acid (CAS No. 34069-57-3) is a multifaceted compound with a wide range of applications in scientific research and industrial processes. Its unique chemical structure and properties make it an invaluable tool for advancing our understanding of biological systems and developing innovative pharmaceuticals. As research continues to uncover new possibilities for this compound, its importance in the fields of chemistry and biochemistry is likely to grow even further.
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